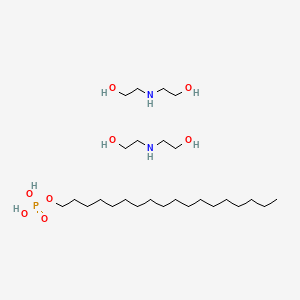
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both an amino alcohol and a phosphate ester. This compound is known for its unique chemical structure, which includes a hydroxyethylamino group and an octadecyl phosphate group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol typically involves the reaction of ethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product.
For the preparation of octadecyl dihydrogen phosphate, octadecanol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various phosphate esters.
Scientific Research Applications
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: In the study of cell membrane structures and functions due to its amphiphilic nature.
Medicine: As a component in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: In the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the octadecyl phosphate group can interact with lipid membranes. These interactions can affect the stability and permeability of cell membranes, making the compound useful in drug delivery and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: Similar in structure but lacks the phosphate group.
Octadecyl phosphate: Similar in structure but lacks the hydroxyethylamino group.
Ethanolamine: A simpler compound with only the hydroxyethylamino group.
Uniqueness
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is unique due to its combination of both an amino alcohol and a phosphate ester. This dual functionality allows it to interact with a wide range of chemical and biological systems, making it a versatile compound in various applications.
Properties
CAS No. |
65151-78-2 |
|---|---|
Molecular Formula |
C26H61N2O8P |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;2*6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);2*5-7H,1-4H2 |
InChI Key |
IVRRIAWKYOURJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















